2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide
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Overview
Description
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide is a complex organic compound with a unique structure that includes a tetrazole ring, a phenyl group, and a thioxomethyl hydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available starting materials
Formation of Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditions.
Introduction of 3,4-Dimethoxyphenyl Group: This step involves the substitution of the tetrazole ring with a 3,4-dimethoxyphenyl group using appropriate reagents and catalysts.
Coupling with Phenylamino Thioxomethyl Hydrazide: The final step involves the coupling of the intermediate with phenylamino thioxomethyl hydrazide under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and tetrazole rings, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It may be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2H-Tetrazole-2-acetic acid derivatives: Compounds with similar structures but different substituents on the tetrazole ring.
Phenylamino thioxomethyl hydrazide derivatives: Compounds with variations in the phenylamino thioxomethyl hydrazide moiety.
Uniqueness
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
94771-94-5 |
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Molecular Formula |
C18H19N7O3S |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C18H19N7O3S/c1-27-14-9-8-12(10-15(14)28-2)17-21-24-25(23-17)11-16(26)20-22-18(29)19-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,20,26)(H2,19,22,29) |
InChI Key |
OXDSEFQDFWEXEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NNC(=S)NC3=CC=CC=C3)OC |
Origin of Product |
United States |
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